

MRS2500: A Comparative Guide to its P2Y Receptor Cross-Reactivity

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Compound of Interest

Compound Name: MRS1177

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and functional activity of MRS2500 across various P2Y receptor subtypes. The data presented herein is compiled from multiple studies to offer an objective overview of its selectivity profile, supported by detailed experimental protocols and signaling pathway diagrams.

Executive Summary

MRS2500 is a highly potent and selective competitive antagonist of the P2Y₁ receptor.^{[1][2]} Experimental data consistently demonstrates its nanomolar affinity for the P2Y₁ receptor, with minimal to no significant activity at other P2Y receptor subtypes, underscoring its utility as a specific pharmacological tool for studying P2Y₁-mediated signaling.

Comparative Data on P2Y Receptor Activity

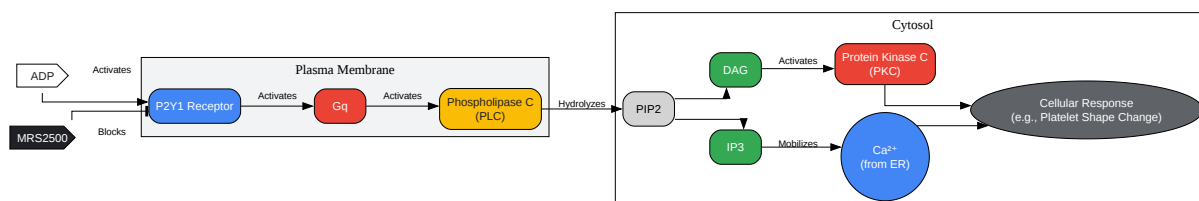
The following table summarizes the available quantitative data on the interaction of MRS2500 with various P2Y receptors. The high selectivity for P2Y₁ is evident from the stark contrast in binding affinities.

Receptor Subtype	Ligand	Assay Type	Species	K _i (nM)	IC ₅₀ (nM)	Reference
P2Y1	MRS2500	Radioligand Binding	Human	0.78	[2]	
P2Y1	MRS2500	Platelet Aggregation	Human	0.95	[2]	
P2Y2	MRS2500	Radioligand Binding	Human	>10,000	[3]	
P2Y12	MRS2500	Radioligand Binding	Human	>10,000	[3]	
Other P2Y Subtypes (P2Y4, P2Y6, P2Y11, P2Y13, P2Y14)	MRS2500	Various	Human	Not Detectably Bound/Inactive	[4]	

Note: While specific K_i or IC₅₀ values for P2Y4, P2Y6, P2Y11, P2Y13, and P2Y14 receptors are not readily available in the reviewed literature, multiple sources confirm that MRS2500 does not exhibit significant activity at these receptors.

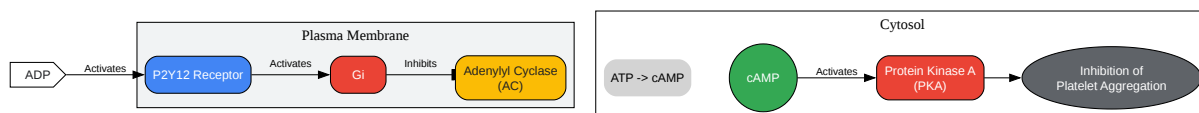
Signaling Pathways

The differential effects of MRS2500 are rooted in the distinct signaling pathways initiated by various P2Y receptors.



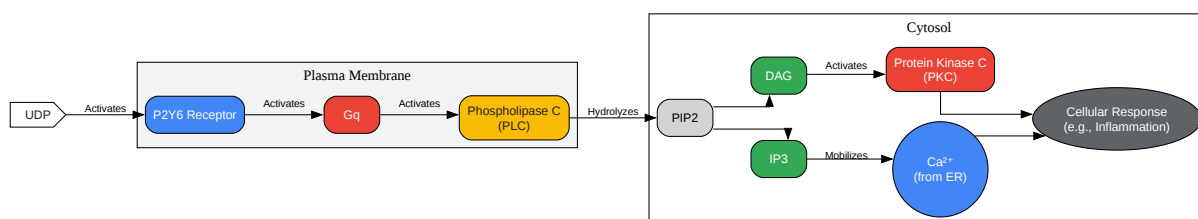
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P2Y1 Receptor Signaling Pathway



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P2Y12 Receptor Signaling Pathway



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P2Y6 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Binding Assay for P2Y1 Receptor

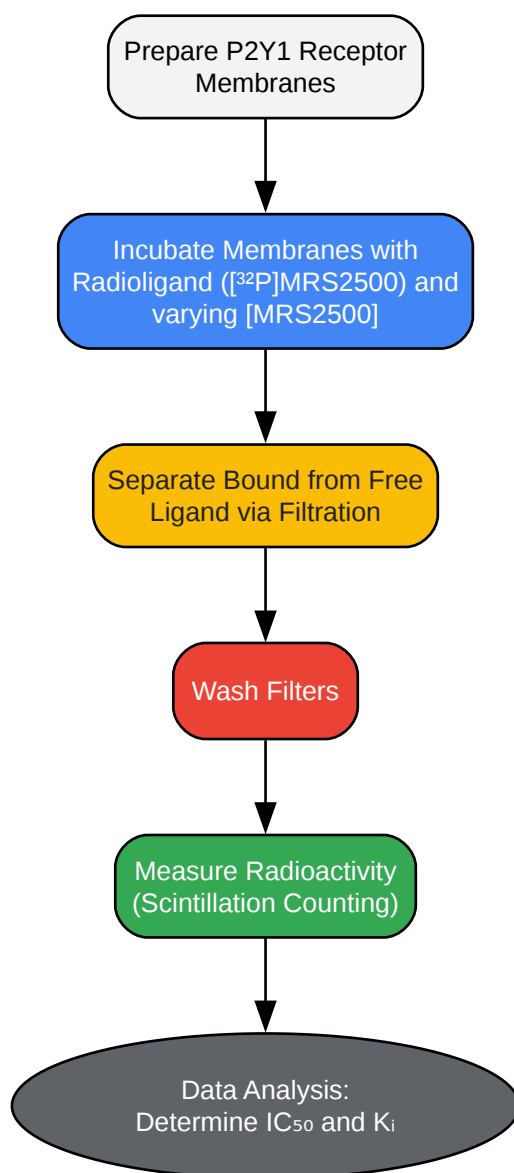
This protocol is used to determine the binding affinity (K_i) of MRS2500 for the P2Y1 receptor.

1. Materials:

- Membranes from Sf9 insect cells expressing the human P2Y1 receptor.
- [³²P]MRS2500 or [¹²⁵I]MRS2500 as the radioligand.
- Unlabeled MRS2500 for competition binding.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
- Glass fiber filters.
- Scintillation counter.

2. Procedure:

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled MRS2500 in the binding buffer.
- Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
- Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of MRS2500 that inhibits 50% of the specific binding of the radioligand (IC₅₀).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

Platelet Aggregation Assay

This functional assay measures the ability of MRS2500 to inhibit ADP-induced platelet aggregation, providing an IC₅₀ value.

1. Materials:

- Freshly drawn human blood collected in sodium citrate.

- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Adenosine diphosphate (ADP) as the agonist.
- MRS2500 at various concentrations.
- Aggregometer.

2. Procedure:

- Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 15 minutes).
- Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
- Adjust the platelet count in the PRP using PPP.
- Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Pre-incubate PRP with various concentrations of MRS2500 or vehicle control for a short period (e.g., 2-5 minutes) at 37°C.
- Initiate platelet aggregation by adding a fixed concentration of ADP.
- Monitor the change in light transmission for a set period.
- Determine the concentration of MRS2500 that inhibits 50% of the ADP-induced platelet aggregation (IC₅₀).

Intracellular Calcium Mobilization Assay

This assay is used to assess the functional antagonism of MRS2500 at Gq-coupled P2Y receptors by measuring changes in intracellular calcium levels.

1. Materials:

- Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells).

- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Agonist for the specific P2Y receptor.
- MRS2500 at various concentrations.
- Fluorescence plate reader.

2. Procedure:

- Plate the cells in a 96-well plate and allow them to adhere.
- Load the cells with the calcium-sensitive dye.
- Pre-incubate the cells with various concentrations of MRS2500 or vehicle control.
- Stimulate the cells with the appropriate agonist.
- Measure the fluorescence intensity at the respective excitation and emission wavelengths for the dye.
- Calculate the change in intracellular calcium concentration.
- Determine the concentration of MRS2500 that inhibits 50% of the agonist-induced calcium mobilization (IC₅₀).

Conclusion

The data overwhelmingly supports the classification of MRS2500 as a highly selective and potent antagonist of the P2Y₁ receptor. Its negligible interaction with other P2Y receptor subtypes makes it an invaluable tool for elucidating the physiological and pathological roles of P2Y₁ receptor signaling. Researchers and drug development professionals can confidently utilize MRS2500 to specifically probe P2Y₁ function in various experimental models.

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References

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